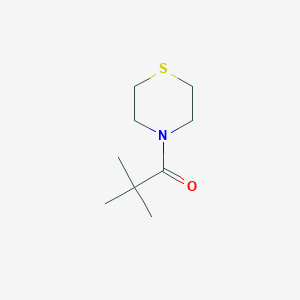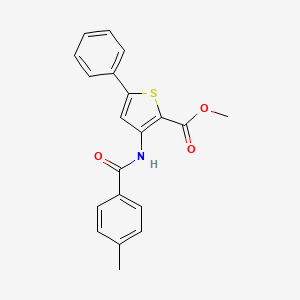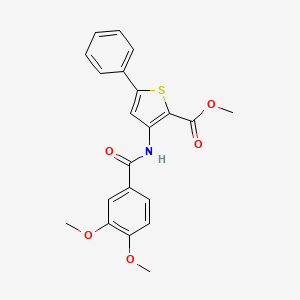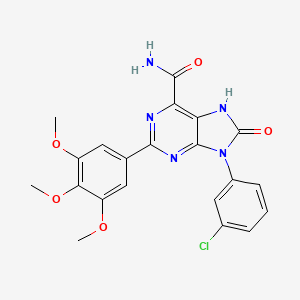![molecular formula C18H19N3O2S2 B6523393 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide CAS No. 863511-18-6](/img/structure/B6523393.png)
2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H19N3O2S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide is 373.09186920 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound has been used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Electron Transport Layer Material
It is an excellent electron-transport material, known as 3TPYM. With a LUMO energy level of 3.3 eV, just lower than most of the work function of cathodes (i.e. CsF/Al), it allows efficient electron injection. This prevents extra electrons from accumulating at the interface .
Hole-Blocking Material
3TPYMB is also a hole-blocking material with high HOMO of 6.80 eV. This is high enough to block the holes from being recombined with the electrons at the cathode .
Organic Light-Emitting Diodes
3TPYMB has been used in the fabrication of organic light-emitting diodes (OLEDs). It has a high triplet-excited energy level (E T = 2.95 eV), which makes it suitable for use in OLEDs .
Metal-Organic Frameworks (MOFs)
By regulating the solvent used for synthesis, two porous Ni-MOFs have been synthesized using this compound .
Anti-Tubercular Agents
This compound has been used in the design and synthesis of potent anti-tubercular agents .
Inhibition of Collagen Synthesis
This compound has been used in the synthesis of drugs that inhibit collagen synthesis, which can be useful in the treatment of fibrotic diseases .
Mécanisme D'action
Target of Action
The primary target of 2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide, also known as 3TPYMB, is the electron transport layer in organic light-emitting diodes (OLEDs) . It serves as an excellent electron-transport material .
Mode of Action
3TPYMB interacts with its target by allowing efficient electron injection . It has a LUMO energy level of 3.3 eV , which is just lower than most of the work function of cathodes (i.e., CsF/Al), enabling efficient electron injection . This prevents extra electrons from accumulating at the interface . Additionally, 3TPYMB is a hole-blocking material with a high HOMO of 6.80 eV . This is high enough to block the holes from being recombined with the electrons at the cathode .
Biochemical Pathways
The biochemical pathways affected by 3TPYMB primarily involve the electron transport process in OLED devices . By efficiently injecting electrons and blocking holes, 3TPYMB helps to maintain the balance of charges within the device, thereby enhancing the efficiency and lifespan of the OLED .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of 3TPYMB, we can discuss its properties that affect its performance in OLEDs. These properties contribute to its stability and efficiency as an electron transport material .
Result of Action
The result of 3TPYMB’s action is the efficient operation of OLEDs . By allowing efficient electron injection and blocking holes, 3TPYMB prevents the accumulation of extra charges at the interface . This leads to improved device performance, including higher luminance and current efficiency .
Action Environment
The action of 3TPYMB can be influenced by various environmental factors. For instance, the efficiency of electron injection and hole blocking can be affected by the temperature, given that the material has a specific melting point . Therefore, maintaining optimal environmental conditions is crucial for maximizing the efficacy and stability of 3TPYMB in its role as an electron transport material .
Propriétés
IUPAC Name |
2,4,6-trimethyl-N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-12-7-13(2)17(14(3)8-12)25(22,23)20-10-16-11-24-18(21-16)15-5-4-6-19-9-15/h4-9,11,20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEXSVFLCZOTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CSC(=N2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B6523324.png)

![2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6523332.png)



![2,4,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523375.png)
![4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523379.png)
![2,5-difluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6523384.png)
![4-chloro-N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6523391.png)
![4-butoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523400.png)
![3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide](/img/structure/B6523403.png)
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6523407.png)
![4-fluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B6523411.png)